N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
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Overview
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a compound that belongs to the class of acetamides This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an acetamide group through an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethylamine Linker: The ethylamine linker can be introduced by reacting the pyrrolidine ring with ethylene oxide or ethylene chlorohydrin under basic conditions.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide depends on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of both amine and amide groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-butyramide: Contains a butyramide group, offering different physicochemical properties.
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzamide: Features a benzamide group, which may enhance aromatic interactions.
Uniqueness: N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in different fields.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMNOFBDALPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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